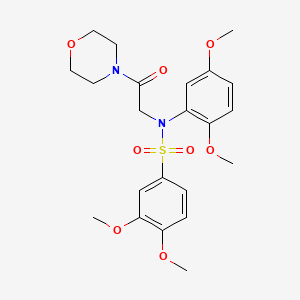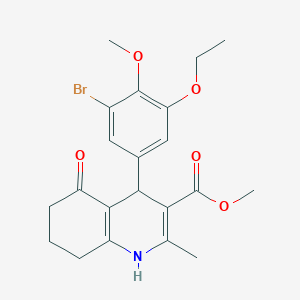
N~1~-2-biphenylyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-2-biphenylyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 belongs to the class of diaryl ureas and is widely used in laboratory experiments to inhibit the activity of certain enzymes involved in inflammation and cancer.
Mécanisme D'action
N~1~-2-biphenylyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 acts as an inhibitor of the NF-κB pathway by preventing the phosphorylation and degradation of the NF-κB inhibitor, IκBα. This leads to the accumulation of IκBα, which in turn prevents the translocation of NF-κB to the nucleus and the subsequent activation of target genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have anti-inflammatory and anti-cancer effects in various cell and animal models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound 11-7082 has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~1~-2-biphenylyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 in laboratory experiments is its ability to selectively inhibit the activity of NF-κB, which plays a key role in inflammation and cancer. However, this compound 11-7082 has been shown to have off-target effects on other enzymes and pathways, which can complicate the interpretation of experimental results. Additionally, this compound 11-7082 has poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the use of N~1~-2-biphenylyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 in scientific research. One potential application is in the development of new anti-inflammatory and anti-cancer therapies. This compound 11-7082 could be used as a lead compound for the development of more potent and selective inhibitors of NF-κB. Additionally, this compound 11-7082 could be used in combination with other drugs to enhance their therapeutic efficacy. Another potential future direction is in the study of the off-target effects of this compound 11-7082 on other enzymes and pathways, which could provide insights into the broader biological effects of NF-κB inhibition.
Applications De Recherche Scientifique
N~1~-2-biphenylyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes involved in inflammation and cancer. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation. This compound 11-7082 has also been shown to inhibit the activity of IKKβ, an enzyme that is involved in the activation of NF-κB.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5S/c30-26(27-25-14-8-7-13-24(25)20-9-3-1-4-10-20)19-28(21-15-17-22(18-16-21)29(31)32)35(33,34)23-11-5-2-6-12-23/h1-18H,19H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVTXNITPWPYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CN(C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4072954.png)

![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B4072962.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4072984.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4072989.png)
![N-butyl-N-cycloheptyl-5-[(dimethylamino)methyl]-2-furamide](/img/structure/B4072993.png)
![2-amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4073008.png)
![1-[4-(benzyloxy)phenoxy]-3-[(4-bromophenyl)amino]-2-propanol](/img/structure/B4073010.png)
![N-(2-chlorobenzyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4073014.png)
![1-[3-(2,5-dimethylphenoxy)propyl]piperazine hydrochloride](/img/structure/B4073016.png)
![{4-[5-(ethoxycarbonyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl]phenoxy}acetic acid](/img/structure/B4073037.png)

![N-(sec-butyl)-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide](/img/structure/B4073060.png)